{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Description
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXQAQYFBKREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Key Transformations
Reaction Mechanism Elucidation in Cyclopropanation Reactions
The formation of the cyclopropyl (B3062369) ring is a cornerstone in the synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine. The Simmons-Smith reaction and its variants are common methods for the cyclopropanation of alkenes. The mechanism of the Simmons-Smith reaction, which typically uses a carbenoid generated from diiodomethane and a zinc-copper couple, has been a subject of extensive study. masterorganicchemistry.comnih.gov
It is widely accepted that the reaction does not involve a free carbene. organic-chemistry.org Instead, a metal carbenoid, specifically iodomethylzinc iodide, is the active species that transfers the methylene (B1212753) group to the alkene. nih.govwikipedia.org The process is believed to be a concerted, single-step reaction where both new carbon-carbon bonds are formed simultaneously. ucalgary.ca This is supported by the observation that the reaction is stereospecific; the configuration of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.comwikipedia.org For instance, a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene produces a trans-substituted cyclopropane. ucalgary.ca
The proposed transition state for the Simmons-Smith reaction is often described as having a "butterfly" shape. nih.gov In this model, the zinc atom of the carbenoid coordinates to the double bond, facilitating the transfer of the CH₂ group.
Computational studies using density functional theory (DFT) have provided deeper insights, suggesting two competing pathways for the cyclopropanation of ethylene with a zinc carbenoid: methylene transfer and carbometalation. nih.govacs.org The calculations indicate that for zinc carbenoids, the methylene transfer pathway is significantly faster and more experimentally feasible. nih.govacs.org
In catalyzed versions of the reaction, mechanistic studies have implicated carbenoid species containing both the catalyst metal (e.g., cobalt) and zinc as the relevant methylene transfer agent. researchgate.net These catalytic systems can offer enhanced regioselectivity in the cyclopropanation of polyalkenes, discriminating between alkenes based on their substitution patterns. researchgate.net
Table 1: Key Features of Proposed Cyclopropanation Mechanisms
| Mechanistic Feature | Simmons-Smith Reaction | Catalytic Variants (e.g., Co-catalyzed) |
|---|---|---|
| Active Species | Iodomethylzinc iodide (carbenoid) | Bimetallic carbenoid (e.g., Co and Zn) |
| Carbene Involvement | No free carbene involved | No free carbene involved |
| Transition State | Concerted "butterfly" transition state | Varies with catalyst system |
| Stereospecificity | High (retention of alkene geometry) | Generally high |
| Key Findings from Studies | Mechanistic clarity is still developing, but a metal carbenoid is likely involved. organic-chemistry.org | Capable of discriminating between alkenes of similar electronic properties based on substitution. researchgate.net |
Detailed Analysis of Reductive Amination Mechanisms
Imine Formation: The reaction begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon. This forms a hemiaminal intermediate. wikipedia.org Under mildly acidic conditions (typically pH 5-6), the hemiaminal undergoes dehydration by losing a molecule of water to form an imine (or an iminium ion). organicchemistrytutor.com The acidic conditions are crucial as they protonate the hydroxyl group of the hemiaminal, turning it into a good leaving group (water). organicchemistrytutor.com
Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond to yield the final amine product. organicchemistrytutor.com This reduction can be achieved through various methods. A common approach is catalytic hydrogenation using catalysts like palladium, platinum, or nickel. wikipedia.org Alternatively, hydride reducing agents can be used. wikipedia.org
Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for one-pot reductive aminations because it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. organicchemistrytutor.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another popular choice for this transformation. wikipedia.org
The complexity of the reaction can increase due to side reactions. For instance, when using nitro compounds as precursors for the amine, various reactive intermediates such as nitroso derivatives and hydroxylamines can be formed during the reduction of the nitro group, potentially leading to side products. nih.gov The choice of catalyst and reaction conditions is therefore critical to ensure high selectivity towards the desired secondary amine. nih.gov
Enzymatic methods using reductive aminases (RedAms) have also been explored. Mechanistic studies suggest these enzymes catalyze both the imine formation and its subsequent reduction. acs.org For example, a proposed mechanism for a fungal RedAm involves the sequential binding of NADPH, the ketone, and the amine, followed by an amine attack on the ketone to form an iminium ion intermediate, which is then reduced by the NADPH hydride. acs.orgnih.gov
Table 2: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics | Common Use Case |
|---|---|---|
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Versatile and often used in industrial processes. wikipedia.org | Direct reductive amination where the imine is reduced as it is formed. wikipedia.org |
| Sodium Borohydride (NaBH₄) | Reduces both imines and carbonyl groups, requiring a two-step procedure. wikipedia.org | Indirect reductive amination where the imine is formed first, then reduced. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines/iminium ions over carbonyls; stable in weakly acidic conditions. wikipedia.orgorganicchemistrytutor.com | One-pot reductive amination reactions. organicchemistrytutor.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A common and effective reducing agent for reductive aminations. wikipedia.org | One-pot reductive amination reactions. |
Palladium-Catalyzed Cross-Coupling Mechanisms Relevant to Aryl Bromide Substrates
The 4-bromophenyl group in the target molecule makes palladium-catalyzed cross-coupling reactions a key strategy for its synthesis or further functionalization. Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are powerful tools for forming carbon-carbon bonds. csbsju.edu These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. byjus.comwikipedia.orgnih.gov The reactivity of aryl halides in these couplings typically follows the trend: I > Br > OTf >> Cl. libretexts.org
The generally accepted catalytic cycle for these cross-coupling reactions consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnrochemistry.comlibretexts.org
A Generic Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Oxidative Addition: The cycle starts with the oxidative addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) complex. nih.gov This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex, Ar-Pd(II)-Br. byjus.comlibretexts.org
Transmetalation: In this step, the organic group from an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the bromide. nih.govlibretexts.org This forms a new diorganopalladium(II) intermediate, Ar-Pd(II)-R. libretexts.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond in the product (Ar-R) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govlibretexts.org
Table 3: Elementary Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | Insertion of Pd into the Ar-Br bond. | Pd(0) → Pd(II) |
| Transmetalation | Transfer of an organic group from a nucleophile to the Pd center. | Pd(II) → Pd(II) |
| Reductive Elimination | Formation of the C-C bond and release of the product. | Pd(II) → Pd(0) |
Reductive Elimination is the product-forming and catalyst-regenerating step. nih.gov The two organic ligands attached to the Pd(II) center couple and are expelled from the coordination sphere as the final product. csbsju.edu This process reduces the palladium center from Pd(II) back to Pd(0), thus completing the catalytic cycle. byjus.comwikipedia.org This step is generally favored for complexes with cis-oriented organic groups.
The transmetalation step is where the specific type of cross-coupling reaction (e.g., Suzuki, Stille, Negishi) is defined by the nature of the organometallic nucleophile used. libretexts.orgnih.gov The mechanism of this step can be intricate and is highly dependent on the reagents and conditions. researchgate.net
In the Suzuki-Miyaura coupling , which uses organoboron reagents, the transmetalation step typically requires the presence of a base. nrochemistry.comorganic-chemistry.org The base is believed to activate the organoboron compound, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the organic group to the palladium center. researchgate.netorganic-chemistry.org DFT calculations and mechanistic studies suggest that the transmetalation proceeds through an intermediate where a palladium-oxygen-boron linkage is formed. researchgate.netillinois.edu The electronic properties of the coupling partners play a significant role; electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile generally accelerate the transmetalation process. nih.gov
The stereochemical course of transmetalation has also been investigated. For instance, in the coupling of allylic silanolate salts, the process has been shown to proceed through a syn Sₑ' mechanism, involving an intramolecular delivery of the arylpalladium electrophile via a key intermediate with a Si-O-Pd linkage. nih.gov
Studies on Cyclopropyl Ring Opening and Rearrangement Mechanisms
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by radicals, electrophiles, or transition metals. Understanding the mechanisms of these ring-opening and potential rearrangement reactions is important, as they can represent either desired transformations or unwanted side reactions.
Organocatalytic ring-opening of activated cyclopropanes has been studied. For example, phosphine catalysts can initiate a ring-opening of cyclopropyl ketones via nucleophilic addition. rsc.org DFT studies on this process suggest a multi-step mechanism involving:
Nucleophilic attack by the phosphine to open the three-membered ring, forming a zwitterionic intermediate.
An intramolecular Michael addition.
An intramolecular proton transfer.
An intramolecular Wittig reaction to yield the final product. rsc.org
Tandem reactions involving a Heck reaction followed by a cyclopropane ring-opening have also been investigated. acs.orgnih.gov Mechanistic studies combining experimental results and DFT calculations have shown that hydroxyl groups on the cyclopropane substrate can play a dual role, directing the regioselectivity and stereoselectivity of the ring-opening. acs.orgnih.gov The regioselectivity of the C-C bond cleavage is not solely dictated by electronic effects of substituents on the ring but can be influenced by directing groups. acs.orgnih.gov
Radical-mediated ring-opening is another important pathway. Cyclopropane derivatives can undergo oxidative radical ring-opening/cyclization cascades. beilstein-journals.org For instance, a cyclopropyl-substituted carbon radical can be formed, which then undergoes ring-opening to an alkyl radical, followed by cyclization to form a new ring system. beilstein-journals.org ESR studies have also been used to investigate the radical cation mechanism of the ring-opening of cyclopropylamines. acs.org
Theoretical and Computational Studies of 1 4 Bromophenyl Methyl Cyclopropyl Methanamine
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is fundamentally shaped by the interplay of its constituent functional groups: the 4-bromophenyl ring, the cyclopropyl (B3062369) group, and the methanamine moiety. The bromine atom, being highly electronegative, exerts a significant inductive effect, withdrawing electron density from the phenyl ring. This withdrawal influences the aromatic system's reactivity and the charge distribution across the molecule.
The cyclopropyl ring, a three-membered carbocycle, possesses unique bonding characteristics. The C-C bonds within the ring are bent, leading to what is known as "bent bonds" or "Walsh orbitals." This feature imparts a degree of unsaturation and allows the cyclopropyl group to engage in electronic conjugation with adjacent pi systems, such as the phenyl ring. The interaction between the cyclopropyl ring and the benzyl (B1604629) group can be analyzed using quantum chemical calculations to determine the extent of this electronic communication.
The methanamine group (-CH2NH2) introduces a primary amine functionality, which can act as both a hydrogen bond donor and acceptor. The lone pair of electrons on the nitrogen atom plays a crucial role in the molecule's reactivity and intermolecular interactions.
Table 1: Illustrative Mulliken Atomic Charges
This table presents hypothetical Mulliken atomic charges for selected atoms in this compound, calculated at the B3LYP/6-31G* level of theory. These values illustrate the charge distribution arising from the different electronegativities of the atoms.
| Atom | Mulliken Charge (e) |
| Br | -0.05 |
| C (ipso-phenyl) | 0.12 |
| C (para-phenyl) | -0.08 |
| C (cyclopropyl, quaternary) | 0.15 |
| C (cyclopropyl, methylene) | -0.20 |
| N (amine) | -0.85 |
| H (amine) | 0.40 |
Note: These are representative values and would need to be confirmed by specific quantum chemical calculations for this molecule.
Conformational Analysis of the Cyclopropylmethylamine Framework
The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the different structural units. Of particular interest are the torsional angles associated with the C(phenyl)-C(benzyl), C(benzyl)-C(cyclopropyl), and C(cyclopropyl)-C(methanamine) bonds. Conformational analysis helps in identifying the most stable spatial arrangements of the atoms, which correspond to the lowest energy states of the molecule. chemistrysteps.com
Computational methods, such as relaxed potential energy surface scans, can be employed to map out the energy changes associated with bond rotations and to identify the global and local energy minima.
Quantum Chemical Calculations for Optimized Geometries
Quantum chemical calculations are indispensable for determining the optimized, lowest-energy three-dimensional structure of this compound. mendeley.com Methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) can provide accurate geometric parameters, including bond lengths, bond angles, and dihedral angles.
These calculations would likely reveal the strain inherent in the cyclopropyl ring, with C-C-C bond angles significantly deviating from the ideal tetrahedral angle of 109.5°. The calculations would also provide insights into the planarity of the phenyl ring and the precise orientation of the substituents.
Table 2: Predicted Optimized Geometric Parameters
This table shows hypothetical optimized geometric parameters for key structural features of this compound, as would be obtained from DFT calculations.
| Parameter | Predicted Value |
| C-Br Bond Length | 1.91 Å |
| C=C (phenyl) Bond Length | 1.40 Å |
| C-C (cyclopropyl) Bond Length | 1.51 Å |
| C(phenyl)-C(benzyl) Bond Length | 1.52 Å |
| C(benzyl)-C(cyclopropyl) Bond Length | 1.53 Å |
| C(cyclopropyl)-C(methanamine) Bond Length | 1.50 Å |
| C-N Bond Length | 1.47 Å |
| C-C-C (cyclopropyl) Bond Angle | 60.0° |
| C(phenyl)-C(benzyl)-C(cyclopropyl) Bond Angle | 114.0° |
Note: These values are illustrative and require specific computational verification.
Computational Predictions of Reaction Pathways and Transition States
Theoretical chemistry provides powerful tools for exploring the potential reactivity of this compound. By mapping the potential energy surface, it is possible to predict the most likely pathways for various chemical transformations. researchgate.net This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. researchgate.net
For instance, the amine group can undergo reactions such as N-alkylation or acylation. Computational models can be used to study the mechanisms of these reactions, including the approach of the electrophile and the formation of the new bond. Similarly, the bromine atom on the phenyl ring can participate in reactions like nucleophilic aromatic substitution or cross-coupling reactions. Theoretical calculations can help in understanding the feasibility and regioselectivity of such transformations.
The stability of potential intermediates, such as carbocations or radicals that could be formed during a reaction, can also be assessed computationally. This information is crucial for predicting the major products of a reaction.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with a solvent or other molecules.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) could reveal how the molecule explores different conformations at a given temperature. It would also provide information on the solvation structure and the dynamics of intermolecular hydrogen bonding between the amine group and solvent molecules. Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment. mdpi.com
Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of solvation, which are important for predicting the molecule's solubility and partitioning behavior.
Derivatization and Synthetic Utility of 1 4 Bromophenyl Methyl Cyclopropyl Methanamine As a Building Block
Modifications of the Primary Amine Functionality
The primary amine group (-NH₂) is a key functional handle, offering a site for numerous chemical modifications through its nucleophilic character. These transformations allow for the introduction of a wide array of substituents, profoundly influencing the molecule's physical, chemical, and biological properties.
The primary amine of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine readily undergoes acylation with carboxylic acid derivatives to form amides and with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in synthetic chemistry for creating stable, neutral linkages.
Amidation can be achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base, or by direct coupling with carboxylic acids using activating agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). nih.gov This approach is widely used for preparing cyclopropane (B1198618) carboxamide derivatives from related structures. nih.gov Similarly, sulfonamides are synthesized by treating the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base such as triethylamine.
| Reaction Type | Reagent | Product Class | General Conditions |
|---|---|---|---|
| Amidation | R-COCl (Acyl Chloride) | N-Acyl Amide | Inert solvent (e.g., DCM), Base (e.g., Pyridine) |
| Amidation | R-COOH (Carboxylic Acid) | N-Acyl Amide | Coupling agent (e.g., HATU, DCC), Base, Solvent (e.g., DMF) |
| Sulfonamidation | R-SO₂Cl (Sulfonyl Chloride) | N-Sulfonyl Amide (Sulfonamide) | Inert solvent (e.g., DCM), Base (e.g., Triethylamine) |
N-alkylation introduces alkyl groups onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. This can be accomplished through reactions with alkyl halides or via reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. N-acylation, a related process, involves the reaction with acyl halides or anhydrides to form amides, as discussed previously. Electron-donating alkyl groups introduced via N-alkylation can stabilize adjacent positive charges, which can influence the molecule's reactivity in subsequent reactions. mdpi.com
The primary amine is a crucial nucleophile for constructing various heterocyclic rings, which are prevalent in pharmaceuticals. Through condensation reactions with appropriate bifunctional electrophiles, a range of nitrogen-containing heterocycles can be synthesized. For instance, reactions with 1,3-dicarbonyl compounds can yield pyrimidines, while reactions with other reagents can lead to the formation of triazoles or piperazines. mdpi.commdpi.com The Mannich reaction, involving an amine, formaldehyde, and another compound with an active hydrogen, is a classic method for incorporating the amine's structural motif into a larger heterocyclic system. mdpi.com
Transformations of the Bromophenyl Moiety
The 4-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse aryl, vinyl, or alkynyl substituents.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. tcichemicals.comlibretexts.org The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. tcichemicals.com
The catalytic cycle generally involves three steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction of a (4-bromophenyl)-containing substrate with various arylboronic acids typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, often with a phosphine ligand such as XPhos, in the presence of a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system. rsc.orgmdpi.comnih.gov Studies on related bromophenyl substrates show that electron-rich boronic acids tend to produce good yields. mdpi.com
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene/Dioxane | Biphenyl derivative rsc.org |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene/Dioxane | 4'-Fluoro-biphenyl derivative rsc.org |
| Various arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Substituted biphenyl derivatives mdpi.com |
| (Used with aryl chlorides) | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | Aryl cyclopropane derivative nih.gov |
Beyond the Suzuki-Miyaura reaction, the bromophenyl moiety can participate in other significant palladium-catalyzed transformations.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing arylalkynes. The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.org However, copper-free conditions have also been developed to broaden the reaction's scope and simplify purification. nih.govnih.gov This transformation allows for the introduction of an alkynyl group at the 4-position of the phenyl ring.
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This palladium-catalyzed process involves the addition of the aryl group and a hydrogen atom across the double bond of the alkene, typically with the formation of a new C-C bond at a vinylic position. This provides a route to introduce alkenyl substituents onto the phenyl ring.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (optional) libretexts.org |
| Heck Reaction | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd complex (e.g., Pd(OAc)₂) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a bromine atom on the phenyl ring of this compound offers a synthetically valuable handle for introducing a wide range of functional groups via Nucleophilic Aromatic Substitution (SNAr) reactions. In an SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Typically, these reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org
While the cyclopropylmethanamine substituent is not a classical electron-withdrawing group, SNAr reactions on non-activated aryl halides can still be achieved under more forcing conditions, such as high temperatures, strong bases, or the use of metal catalysts. pressbooks.pub The primary amine of the title compound may require protection prior to subjecting it to the harsh conditions often necessary for SNAr on unactivated rings to prevent unwanted side reactions.
A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives. These transformations are pivotal for modifying the compound's physicochemical properties and for constructing more complex molecular architectures. For instance, reaction with oxygen-based nucleophiles like alkoxides or phenoxides can introduce ether linkages. Nitrogen nucleophiles, such as amines and azoles, can be used to form new carbon-nitrogen bonds, while sulfur nucleophiles like thiolates can be used to generate thioethers.
Below is a table illustrating potential SNAr derivatizations of this compound.
| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Name |
| Alkoxide (RO-) | Sodium methoxide (NaOCH3) | {1-[(4-Methoxyphenyl)methyl]cyclopropyl}methanamine | |
| Amine (R2NH) | Piperidine | {1-[(4-(Piperidin-1-yl)phenyl)methyl]cyclopropyl}methanamine | |
| Thiolate (RS-) | Sodium thiophenoxide (NaSPh) | {1-[(4-(Phenylthio)phenyl)methyl]cyclopropyl}methanamine | |
| Cyanide (CN-) | Copper(I) cyanide (CuCN) | 4-({1-[(Aminomethyl)cyclopropyl]methyl})benzonitrile |
These reactions significantly expand the synthetic utility of the parent molecule, providing access to compounds with potentially altered biological activities or properties suitable for materials science applications. The choice of reaction conditions would be critical and would need to be optimized for each specific nucleophile. d-nb.info
Cyclopropyl (B3062369) Ring Modifications and Ring Expansion Reactions
The strained three-membered ring of the cyclopropyl group in this compound is susceptible to a variety of ring-opening and expansion reactions, offering pathways to novel carbocyclic and heterocyclic scaffolds. nih.gov These transformations often proceed through intermediates that can be selectively trapped or rearranged, providing access to molecular frameworks that are otherwise difficult to synthesize.
One common class of reactions involves the acid-catalyzed or transition metal-catalyzed ring-opening of the cyclopropane. mdpi.com Depending on the reagents and conditions, this can lead to the formation of homoallylic systems or other functionalized acyclic products. Radical-mediated ring-opening is also a known transformation for cyclopropyl systems. nih.gov
Furthermore, the presence of the primary aminomethyl group adjacent to the cyclopropane ring makes the compound a suitable precursor for ring expansion reactions. A classic example is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction typically involves the diazotization of a primary amine with nitrous acid to form an unstable diazonium salt. Subsequent loss of nitrogen gas generates a primary carbocation, which can then induce the expansion of an adjacent ring.
In the case of this compound, diazotization would lead to a cyclopropylmethyl cation. This highly strained and unstable intermediate would be expected to rearrange rapidly. Two principal rearrangement pathways are possible:
Ring Expansion: Migration of one of the cyclopropyl C-C bonds to the carbocation center would result in the formation of a cyclobutanol.
Ring Opening: Migration of a bond to form a homoallylic alcohol.
The table below outlines the expected products from a hypothetical Tiffeneau–Demjanov rearrangement of the title compound.
| Reagents | Intermediate | Product | Product Name |
| Nitrous Acid (HONO) | Cyclopropylmethyl diazonium | (1-((4-Bromophenyl)methyl))cyclobutanol | |
| Nitrous Acid (HONO) | Cyclopropylmethyl diazonium | 1-(4-Bromophenyl)-2-cyclopropyl-ethan-1-ol |
These types of rearrangements are valuable synthetic tools for converting readily available cyclopropylamines into larger, more complex ring systems, thereby increasing the structural diversity of accessible compounds. wikipedia.org
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.org The efficiency and high atom economy of MCRs make them highly attractive in medicinal chemistry and diversity-oriented synthesis. beilstein-journals.org As a primary amine, this compound is an excellent candidate for integration into a variety of well-established MCRs.
The primary amine functionality can participate in the initial formation of an imine or iminium ion, which is a key intermediate in many MCRs. nih.gov This allows for the rapid construction of complex molecular scaffolds incorporating the unique spirocyclic cyclopropane motif of the starting amine.
Prominent examples of MCRs where this building block could be utilized include:
Ugi Four-Component Reaction (U-4CR): This reaction combines a primary amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. nih.gov Employing this compound in a U-4CR would yield complex α-acylamino amides, embedding the cyclopropylmethylamine core within a peptide-like structure.
Mannich Reaction: In this three-component reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen (e.g., a ketone) react to form a β-amino carbonyl compound, known as a Mannich base. nih.gov
Strecker Synthesis: This reaction produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source (e.g., potassium cyanide). nih.gov The resulting α-aminonitrile can be further hydrolyzed to produce valuable α-amino acids.
The table below illustrates the potential application of this compound in a Ugi four-component reaction.
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Ugi Product |
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-Acetamido-N-(tert-butyl)-N-((1-((4-bromophenyl)methyl)cyclopropyl)methyl)-2-phenylacetamide |
The integration of this compound into MCRs represents a highly efficient strategy for generating libraries of structurally diverse and complex molecules. rsc.org This approach is particularly valuable in drug discovery programs for the rapid exploration of chemical space.
Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its constitution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets in the downfield region, typically between δ 7.2 and 7.5 ppm, due to ortho- and meta-coupling. The benzylic methylene (B1212753) protons (-CH₂-Ar) would likely resonate as a singlet around δ 2.8 ppm. The methylene protons of the aminomethyl group (-CH₂-NH₂) are anticipated to appear as a singlet around δ 2.6 ppm. The diastereotopic methylene protons of the cyclopropyl (B3062369) ring are expected to show complex splitting patterns, likely appearing as two multiplets in the upfield region, typically between δ 0.5 and 0.9 ppm. The amine protons (-NH₂) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the number of distinct carbon environments. The quaternary carbon of the cyclopropyl ring attached to the aromatic ring and the aminomethyl group is expected to have a chemical shift around δ 25 ppm. The cyclopropyl methylene carbons would likely appear in the upfield region, between δ 10 and 20 ppm. The benzylic methylene carbon is predicted to resonate around δ 45 ppm, while the aminomethyl carbon is expected around δ 40 ppm. In the aromatic region, four distinct signals are anticipated for the 4-bromophenyl ring: two signals for the protonated carbons and two for the quaternary carbons, including the carbon atom bonded to the bromine, which would be significantly influenced by the halogen's electronic effects.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to Br) | 7.45 | d | 2H |
| Aromatic (meta to Br) | 7.25 | d | 2H |
| Benzylic (-CH₂-Ar) | 2.80 | s | 2H |
| Aminomethyl (-CH₂-NH₂) | 2.60 | s | 2H |
| Amine (-NH₂) | 1.50 (broad) | br s | 2H |
| Cyclopropyl (-CH₂-) | 0.70-0.90 | m | 2H |
| Cyclopropyl (-CH₂-) | 0.50-0.70 | m | 2H |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Aromatic (C-Br) | 121 |
| Aromatic (CH) | 131 |
| Aromatic (CH) | 128 |
| Aromatic (C-C) | 142 |
| Benzylic (-CH₂) | 45 |
| Aminomethyl (-CH₂) | 40 |
| Quaternary Cyclopropyl (C) | 25 |
| Cyclopropyl (-CH₂) | 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula, C₁₀H₁₂BrN. The molecular ion peak ([M]⁺) would be expected at m/z 225.0153, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).
The fragmentation pattern in the mass spectrum would provide further structural evidence. Key fragmentation pathways could include the loss of the aminomethyl group (-CH₂NH₂) to give a fragment ion at m/z 195, and the benzylic cleavage to form a tropylium-like ion or a benzyl (B1604629) cation, which would be a prominent peak. Cleavage of the cyclopropyl ring could also lead to characteristic fragment ions.
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 226.0226 |
| [M+Na]⁺ | 248.0045 |
| [M]⁺ | 225.0153 |
| [M+2]⁺ | 227.0133 |
| [M-NH₂CH₂]⁺ | 195.0012 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of medium intensity bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and cyclopropyl groups would appear just below 3000 cm⁻¹. The N-H bending vibration (scissoring) of the primary amine is expected in the region of 1590-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-Br stretch is expected in the fingerprint region, typically around 500-600 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| N-H Bend (Amine) | 1590-1650 |
| Aromatic C=C Stretch | 1450-1600 |
| C-Br Stretch | 500-600 |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and conformational details in the solid state. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms and provide detailed geometric parameters. This technique would reveal the precise orientation of the 4-bromophenyl group relative to the cyclopropyl ring and the conformation of the aminomethyl side chain. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
While general methods for synthesizing cyclopropylamines are established, dedicated research into novel and more efficient routes for {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine and its derivatives is a primary area for future investigation. nih.govacs.org Current strategies often rely on multi-step processes that can be resource-intensive. researchgate.net Future work should focus on developing more direct, cost-effective, and environmentally benign synthetic pathways.
One promising avenue is the refinement of titanium-mediated coupling reactions. For instance, the Kulinkovich-Szymoniak reaction, which couples nitriles with Grignard reagents, could be optimized for substrates bearing the 4-bromophenyl moiety. organic-chemistry.org The development of continuous-flow microreaction systems, which have been shown to improve the efficiency and safety of cyclopropylamine synthesis via Hofmann rearrangement, represents another significant opportunity. acs.org Adapting such systems could lead to scalable and highly efficient production.
Table 1: Potential Synthetic Strategies for Exploration
| Synthetic Method | Key Features | Potential Advantages for Target Compound |
|---|---|---|
| Optimized Kulinkovich-Szymoniak Reaction | Cooperative Ti(II)- and Lewis acid-mediated coupling of nitriles with Grignard reagents. organic-chemistry.org | Direct, one-step synthesis from commercially available nitriles. organic-chemistry.org |
| Continuous-Flow Microreaction | Utilizes Hofmann rearrangement in a microreactor for enhanced efficiency and safety. acs.org | High yield, short reaction times, and improved process stability. acs.org |
| Metal-Catalyzed Cyclopropanation | Employs metal carbenoids for the cyclopropanation of olefins. nih.govchemrxiv.org | High diastereoselectivity and compatibility with various functional groups. chemrxiv.org |
| Curtius Rearrangement | Rearrangement of cyclopropyl (B3062369) acyl azides. nih.govchemrxiv.org | Established method for accessing primary amines. chemrxiv.org |
Exploration of Catalytic Asymmetric Syntheses for Enantiopure Compounds
The presence of a stereocenter in this compound means that its enantiomers could exhibit different biological activities or properties. Therefore, the development of catalytic asymmetric syntheses to produce enantiopure forms of this compound is a critical area for future research. Enantiomerically pure cyclopropylamines are valuable as chiral resolving agents and as building blocks for bioactive molecules. researchgate.net
Significant advances in the asymmetric synthesis of cyclopropylamine derivatives provide a strong foundation for this work. researchgate.netacs.org Future research should focus on adapting these methods, such as Ru(II)-Pheox-catalyzed direct asymmetric cyclopropanation or Cu-catalyzed three-component reactions, to substrates relevant to the target molecule. acs.org These methods have demonstrated high yields and excellent enantioselectivity (up to 99% ee) for other cyclopropylamines. acs.org
Another promising strategy is the Michael Initiated Ring Closure (MIRC) reaction, which has emerged as a powerful tool for accessing chiral cyclopropanes with high stereoselectivity. rsc.org Investigating chiral catalysts, such as modified cinchona alkaloids or chiral thiourea derivatives, for the asymmetric MIRC synthesis of a precursor to the target compound could be a fruitful endeavor. rsc.org
Advanced Mechanistic Studies on Complex Transformation Pathways
A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is essential for optimizing existing protocols and discovering new reactivity. The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions, a process that is both a potential challenge and a synthetic opportunity. longdom.orgbeilstein-journals.org
Future mechanistic studies should employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling. Electron Spin Resonance (ESR) studies could elucidate the role of radical cation intermediates in potential ring-opening pathways. acs.org Advanced computational studies, such as Density Functional Theory (DFT), can be used to map potential energy surfaces for synthetic reactions and predict the regioselectivity and stereoselectivity of transformations like the tandem Heck–cyclopropane ring-opening. acs.org Investigating the influence of the 4-bromophenyl and aminomethyl substituents on the stability and reactivity of the cyclopropane ring is a key objective.
Application as a Core Scaffold in Non-Biological Materials Science
The unique structural and electronic properties of the cyclopropylamine motif suggest its potential utility in materials science, an area that remains largely unexplored. longdom.org The inherent rigidity and strain of the cyclopropane ring can impart unique mechanical and thermal properties to polymers and advanced coatings. longdom.org
Future research should investigate the incorporation of this compound as a monomer or cross-linking agent in the synthesis of specialty polymers. The presence of the reactive amine and the functionalizable bromophenyl group provides two distinct handles for polymerization or material modification. Furthermore, the potential for this compound and its derivatives to form ordered structures could be explored for applications in ferroelectric materials or organic semiconductors. mdpi.com The strained ring system could also be harnessed as a latent reactive group, designed to undergo ring-opening under specific stimuli (e.g., heat, light, or force) to alter material properties on demand.
Investigation of Organometallic Chemistry involving the Bromophenyl Group
The bromophenyl group is a versatile functional handle for a wide range of organometallic cross-coupling reactions. hilarispublisher.com This opens up a vast and unexplored area of chemistry for this compound. Future research should focus on utilizing this "bromo-" handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
These transformations would allow for the facile introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) onto the phenyl ring. This capability enables the synthesis of a large library of derivatives with tailored electronic and steric properties for applications in medicinal chemistry or materials science. Furthermore, the resulting organometallic intermediates could be explored for novel catalytic applications or the synthesis of complex molecular architectures. The interplay between the organometallic center and the cyclopropylamine moiety could lead to unexpected reactivity and the discovery of new chemical transformations.
Table 2: Potential Organometallic Cross-Coupling Reactions
| Reaction | Coupling Partner | Resulting Structure | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Biaryl or Styrenyl derivative | Modified electronic properties for materials science |
| Heck Coupling | Alkene | Stilbene derivative | Synthesis of conjugated systems |
| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne derivative | Building block for complex organic synthesis |
| Buchwald-Hartwig Amination | Amine | Di-aryl amine derivative | Synthesis of novel ligands or bioactive molecules |
Theoretical Insights into Reactivity and Selectivity Enhancement
Computational chemistry offers a powerful tool for predicting and understanding the behavior of this compound, guiding future experimental work. researchgate.netsemanticscholar.org Theoretical studies can provide deep insights into the molecule's electronic structure, conformational preferences, and the transition states of its reactions.
Future research should leverage high-level quantum chemical methods to:
Model Synthetic Pathways: Calculate the activation barriers for different proposed synthetic routes to identify the most energetically favorable options.
Predict Reactivity: Analyze the molecule's frontier molecular orbitals to predict its reactivity in nucleophilic or electrophilic reactions and its propensity for ring-opening. nih.gov
Guide Catalyst Design: For asymmetric syntheses, computational modeling can be used to understand the interactions between the substrate and chiral catalysts, enabling the rational design of new catalysts with enhanced enantioselectivity. rsc.org
Elucidate Reaction Mechanisms: DFT calculations can help to distinguish between different possible mechanisms for complex transformations, such as organometallic coupling or rearrangement reactions. acs.org
By combining theoretical predictions with experimental validation, a more complete and nuanced understanding of the chemistry of this compound can be achieved, accelerating the discovery of new reactions and applications.
Q & A
Q. What is the structural significance of the cyclopropyl and 4-bromobenzyl groups in {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine?
The cyclopropyl group introduces steric constraints and electronic effects due to its strained three-membered ring, potentially enhancing binding affinity to biological targets by restricting conformational flexibility . The 4-bromobenzyl moiety contributes hydrophobicity and halogen bonding capabilities, which may improve interactions with aromatic residues in enzyme active sites or receptor pockets. Comparative studies with analogs lacking the cyclopropyl group (e.g., 1-(4-bromophenyl)methanamine) show reduced stability and altered bioactivity, highlighting the cyclopropane ring's role .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Cyclopropanation : Reaction of a pre-functionalized benzyl precursor (e.g., 4-bromobenzyl chloride) with a cyclopropane-forming reagent (e.g., trimethylsilyldiazomethane) under controlled conditions .
- Amine functionalization : Protection/deprotection strategies (e.g., using Boc groups) to introduce the methanamine moiety . Yields vary based on reaction optimization, with purity confirmed via ¹H/¹³C NMR and HRMS .
Q. How is the purity and identity of this compound verified in research settings?
Methodological approaches include:
- Chromatography : HPLC or GC-MS to assess purity (>95% as per typical benchmarks) .
- Spectroscopy : NMR to confirm structural features (e.g., cyclopropyl proton splitting patterns and bromine-induced deshielding in aromatic regions) .
- Mass spectrometry : HRMS to validate molecular weight and isotopic patterns .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological target affinities for this compound?
Contradictions may arise from assay variability (e.g., cell type, receptor isoform). To address this:
- Use radioligand binding assays with purified receptors (e.g., serotonin 5-HT2C) to quantify dissociation constants (Kd) .
- Perform computational docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
- Cross-validate findings using functional assays (e.g., cAMP or calcium flux measurements) .
Q. How do substituent modifications (e.g., replacing bromine with fluorine) alter the compound's pharmacological profile?
Q. How can researchers address low bioavailability observed in preclinical studies?
Strategies include:
- Prodrug design : Introduce ester or amide linkages to enhance absorption, followed by enzymatic cleavage in vivo .
- Formulation optimization : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to improve solubility .
- Bioisosteric replacement : Replace the cyclopropyl group with a less rigid but metabolically stable moiety (e.g., spirocyclic amines) .
Methodological Notes
- Synthesis references : Prioritize peer-reviewed protocols (e.g., General Methods B/C from ) over commercial sources.
- Data interpretation : Cross-reference NMR splitting patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and HRMS isotopic clusters (e.g., bromine’s 1:1 M+2 peak) to avoid mischaracterization .
- Ethical considerations : Adhere to safety guidelines for brominated compounds, which may require specialized handling due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
